molecular formula C9H21N3O B1385188 3-{[2-(Diethylamino)ethyl]amino}propanamide CAS No. 1040688-15-0

3-{[2-(Diethylamino)ethyl]amino}propanamide

Cat. No. B1385188
CAS RN: 1040688-15-0
M. Wt: 187.28 g/mol
InChI Key: LOMVMBTUOGTASY-UHFFFAOYSA-N
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Description

“3-{[2-(Diethylamino)ethyl]amino}propanamide” is a chemical compound with the CAS Number: 1040688-15-0 . It has a molecular weight of 187.29 .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H21N3O and a molecular weight of 187.28 . The InChI code is 1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) .

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Activities

3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, a derivative of 3-{[2-(Diethylamino)ethyl]amino}propanamide, has demonstrated selective muscle relaxant and anticonvulsant activities. This compound's structure-activity relationship emphasizes the influence of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group (Tatee et al., 1986).

Spectroscopic and Structural Characterization

2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, structurally related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, has been characterized using ab initio calculations and IR-LD spectroscopy, providing insights into structural information and IR band assignments (Zareva, 2006).

Fluorescent ATRP Initiator in Polymerizations

The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide revealed its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates, contributing to the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Synthesis and Characterization of Bonding Agents

3-(Bis(2-hydroxyethyl)amino)propanamide (BEAPAM), related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, was synthesized and characterized as a new bonding agent or intermediate, highlighting its potential in material science (Luo-liang, 2010).

Antitumor and Antibacterial Activities

Various derivatives of 3-{[2-(Diethylamino)ethyl]amino}propanamide have shown potential in antitumor and antibacterial activities, indicating their relevance in medicinal chemistry and drug development (Gomez-Monterrey et al., 2011); (Abbasi et al., 2020).

Synthesis and Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, were synthesized and found to be effective in anticonvulsant tests, contributing to epilepsy treatment research (Idris et al., 2011).

Safety and Hazards

The safety information available indicates that “3-{[2-(Diethylamino)ethyl]amino}propanamide” may be an irritant .

Mechanism of Action

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its chemical properties. For instance, its molecular weight (187.28 ) and the presence of polar amide and amine groups could influence its solubility and permeability, affecting its bioavailability.

properties

IUPAC Name

3-[2-(diethylamino)ethylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMBTUOGTASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Diethylamino)ethyl]amino}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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